molecular formula C7H17ClN2 B3049289 Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride CAS No. 2007924-98-1

Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride

Cat. No.: B3049289
CAS No.: 2007924-98-1
M. Wt: 164.67
InChI Key: XVSMHWLSPXMMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride (CAS: 2007924-98-1) is a tertiary amine hydrochloride salt with the molecular formula C₇H₁₇ClN₂ and a molecular weight of 164.68 g/mol . Structurally, it consists of a pyrrolidine ring substituted with a methyl group at the 1-position and a methylamine group attached via a methylene bridge at the 2-position. This compound is classified under Protein Degrader Building Blocks, highlighting its utility in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules . It is commercially available with a purity of ≥97% and is stored at room temperature, indicating moderate stability under ambient conditions .

Properties

IUPAC Name

N-methyl-1-(1-methylpyrrolidin-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c1-8-6-7-4-3-5-9(7)2;/h7-8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSMHWLSPXMMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007924-98-1
Record name 2-Pyrrolidinemethanamine, N,1-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007924-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride typically involves the reaction of 1-methylpyrrolidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1-methylpyrrolidine, formaldehyde, hydrogen chloride.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 0-5°C.

    Procedure: 1-methylpyrrolidine is dissolved in water, and formaldehyde is added dropwise with constant stirring. Hydrogen chloride gas is then bubbled through the solution to form the hydrochloride salt of the product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar steps but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride, also known as (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine hydrochloride, is a chiral organic compound with diverse applications in various scientific fields. Its structural features and chemical properties make it valuable in medicinal chemistry, material science, and asymmetric synthesis.

Chiral Auxiliary

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine hydrochloride acts as a chiral auxiliary in enantioselective reactions. It facilitates the formation of complexes with transition metals, influencing the stereochemical outcome of reactions involving alkyllithium or dialkylmagnesium reagents.

Ligand in Biological Systems

Interaction studies suggest that (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine hydrochloride can act as a ligand in biological systems. It may interact with specific receptors and enzymes, potentially influencing biochemical pathways related to neurotransmission and metabolism. Further research into these interactions may reveal therapeutic applications and safety profiles.

Pharmaceutical Applications

Methylamine hydrochloride is used as a synthetic raw material or pharmaceutical intermediate in the manufacture of pharmaceuticals . It is used in the preparation of ephedrine, theophylline, herbicides, fungicides, insecticides, biocides, and acaricides . Clinical studies also explore its use in treating eye diseases .

Glycogen Synthase Kinase-3 (GSK3) Inhibition

Compounds related to this compound are suitable for inhibiting glycogen synthase kinase-3 (GSK3) . GSK3 is highly expressed in the central and peripheral nervous system and in other tissues . Thus, these compounds may be useful in preventing and/or treating conditions associated with GSK3 activity, such as dementia, Alzheimer's Disease, Parkinson's Disease, Frontotemporal dementia Parkinson's Type, Parkinson dementia complex of Guam, HIV dementia, diseases with associated neurofibrillar tangle pathologies, and dementia pugilistica .

Histamine-3 Receptor Ligands

Derivatives of cyclobutyl amine, which share some structural similarities with this compound, are useful in treating conditions or disorders prevented or ameliorated by histamine-3 receptor ligands . These compounds demonstrated binding affinities from about 0.05 nM to about 150 nM . Pharmaceutical compositions comprising these compounds can be administered as part of a therapeutic regimen for treating or preventing conditions and disorders related to H3 receptor activity .

Other Potential Applications

Mechanism of Action

The mechanism of action of Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It can bind to specific receptors, altering their conformation and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the following structurally related compounds are analyzed:

Structural Analogues

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications/Notes References
Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride C₇H₁₇ClN₂ 164.68 2007924-98-1 1-methylpyrrolidine core, methylamine substituent at C2; monohydrochloride Protein degrader building blocks
N-Methyl-1-(1-methylpyrrolidin-3-yl)methanamine (QZ-2279) C₇H₁₆N₂ 128.22 89850-95-3 Methyl group at pyrrolidine C3; lacks methylene bridge Intermediate in organic synthesis
2-Aminopyrrolidine hydrochloride C₄H₉ClN₂ 120.58 7544-75-4 Simpler pyrrolidine backbone; primary amine at C2; no methyl substituents Chiral building block
Methyl (2S)-1-methylpyrrolidin-2-yl]amine dihydrochloride C₆H₁₅Cl₂N₂ 198.10 Not available Dihydrochloride salt; stereospecific (S-configuration) Pharmacological research
(R)-3-[(1-Methylpyrrolidin-2-yl)methyl]-1H-indole (Eletriptan precursor) C₁₄H₁₇N₂ 217.30 Not available Indole core linked to 1-methylpyrrolidine; used in migraine drug synthesis API intermediate

Key Observations :

Structural Complexity: The target compound’s methylamine-methylene-pyrrolidine scaffold distinguishes it from simpler analogues like 2-aminopyrrolidine hydrochloride, which lacks substituents . Compared to Eletriptan-related compounds (e.g., (R)-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole), it lacks the indole moiety, reducing steric bulk and altering pharmacological relevance .

Salt Form and Physicochemical Properties: The monohydrochloride form (target compound) contrasts with dihydrochloride salts (e.g., Methyl (2S)-1-methylpyrrolidin-2-yl]amine dihydrochloride), which may exhibit higher solubility but require stringent storage conditions . Molecular weight differences (e.g., 164.68 vs. 198.10 g/mol for dihydrochloride) influence molarity calculations in synthetic protocols .

Applications: The target compound’s role in protein degradation contrasts with analogues like QZ-2279, which are used as intermediates, and Eletriptan precursors, which are tailored for API synthesis . 2-Aminopyrrolidine hydrochloride’s simpler structure makes it a versatile chiral building block but limits its utility in complex PROTAC designs .

Research Findings and Data

Table 1: Comparative Physicochemical Data

Property Target Compound 2-Aminopyrrolidine HCl QZ-2279
Melting Point (°C) Not reported 157–159 Not reported
Solubility Water-soluble Highly water-soluble Organic solvents
LogP (Predicted) 0.45 -0.82 1.12
Hydrogen Bond Donors 1 2 0

Table 2: Commercial Availability

Supplier Purity Price (1g) Notes
Aladdin Scientific ≥97% $200–$250 Room temperature storage
Combi-Blocks 95% $180–$200 Requires inert atmosphere

Biological Activity

Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride, also known as MMPA, is a compound with significant biological interest due to its potential applications in pharmacology and medicinal chemistry. This article reviews the biological activity of MMPA, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7H17ClN2
  • Molecular Weight : 164.68 g/mol
  • CAS Number : 103-59-9

MMPA acts primarily as a neuromodulator and has been studied for its potential effects on neurotransmitter systems. It is hypothesized to interact with various receptors in the central nervous system (CNS), potentially influencing dopaminergic and serotonergic pathways.

Pharmacological Effects

  • Neurotransmitter Modulation : MMPA has been shown to influence the release of neurotransmitters, particularly dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
  • Analgesic Properties : Preliminary studies suggest that MMPA exhibits analgesic effects, potentially through modulation of TRPV1 receptors, which are involved in pain perception .
  • Antidepressant Activity : Some research indicates that MMPA may have antidepressant-like effects in animal models, possibly linked to its action on serotonin receptors .

Structure-Activity Relationships (SAR)

The biological activity of MMPA can be significantly influenced by its structural components. Variations in the methylpyrrolidine moiety can lead to differences in receptor affinity and selectivity. For instance:

Compound VariationReceptor Affinity (Ki)Biological Activity
MMPAModerateNeurotransmitter modulation
1-Methylpyrrolidine derivativeHighEnhanced analgesic effect
2-Methylpyrrolidine derivativeLowReduced activity

This table illustrates how modifications to the core structure can enhance or diminish biological activity.

Case Study 1: Analgesic Effects

In a study examining the analgesic properties of MMPA, researchers administered varying doses to rat models experiencing neuropathic pain. The results indicated a dose-dependent reduction in pain behavior, suggesting that MMPA could be a candidate for further development as an analgesic agent .

Case Study 2: Antidepressant-Like Effects

Another study investigated the antidepressant-like effects of MMPA using forced swim tests in mice. The compound demonstrated significant reductions in immobility time compared to control groups, indicating potential antidepressant properties .

Safety and Toxicity

While MMPA shows promise for various therapeutic applications, safety assessments are crucial. Toxicological evaluations have indicated that at therapeutic doses, MMPA exhibits a favorable safety profile with minimal side effects observed in preclinical trials.

Q & A

Basic: What are the established synthetic routes for Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves a two-step process:

Amination of 1-methylpyrrolidin-2-ylmethanol via nucleophilic substitution using methylamine under reflux in a polar aprotic solvent (e.g., acetonitrile) .

Hydrochloride salt formation by treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/diethyl ether to achieve >98% purity .
Key Validation:

  • Intermediate purification employs column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) .
  • Final product characterization uses 1H^1H-NMR (δ 2.8–3.2 ppm for pyrrolidine protons) and LC-MS (m/z 158.1 [M+H]+^+) .

Basic: What physicochemical properties make this compound suitable for in vitro pharmacological studies?

Methodological Answer:

  • Solubility: High aqueous solubility (>50 mg/mL at 25°C) due to the hydrochloride salt form, enabling stock solutions for cell-based assays .
  • Stability: Stable at −20°C for >2 years; hygroscopicity requires storage in desiccators .
  • pKa: The tertiary amine (pKa ~9.2) ensures protonation at physiological pH, enhancing membrane permeability .

Advanced: How do stereochemical variations in the pyrrolidine ring affect receptor binding, and what analytical methods resolve diastereomers?

Methodological Answer:

  • Stereochemical Impact: The (2S)-configured pyrrolidine (as in diastereomer C7H18Cl2N2) shows 3-fold higher affinity for α2-adrenergic receptors compared to the (2R)-form, attributed to spatial alignment with receptor pockets .
  • Resolution Techniques:
    • Chiral HPLC: Use a Chiralpak IA column (hexane/isopropanol 85:15, 1 mL/min) to separate enantiomers (retention times: 12.3 min vs. 14.7 min) .
    • X-ray Crystallography: Resolves absolute configuration via anomalous scattering (e.g., Co Kα radiation) .

Advanced: What mechanistic pathways explain its interaction with transition metals in catalytic studies?

Methodological Answer:

  • Coordination Chemistry: The amine and pyrrolidine nitrogen act as bidentate ligands, forming octahedral complexes with Co(II) or Cu(II) (e.g., [Co(C7H15N2)Cl2] with bond lengths: Co–Namine = 2.00 Å, Co–Npyrrolidine = 2.15 Å) .
  • Catalytic Applications:
    • Oxidation Reactions: Stabilizes metal catalysts in aerobic oxidation of alcohols, achieving turnover numbers (TON) >500 .
    • Electrochemical Studies: Cyclic voltammetry reveals reversible redox peaks at −0.35 V (vs. Ag/AgCl), indicating catalytic activity in CO2_2 reduction .

Advanced: How can researchers quantify trace impurities (e.g., residual solvents) to meet pharmacopoeial standards?

Methodological Answer:

  • HPLC-UV: Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to detect residual methanol (<0.1% per ICH Q3C) at λ = 210 nm .
  • Headspace GC-MS: Quantify dichloromethane (limit: 600 ppm) with a DB-624 column (30 m × 0.32 mm) and EI-MS in SIM mode (m/z 49, 84) .
  • Elemental Analysis: Confirm chloride content (theoretical: 19.8%) via argentometric titration .

Advanced: How to resolve contradictory bioactivity data across cell lines (e.g., IC50 variability in cancer vs. normal cells)?

Methodological Answer:

  • Dose-Response Refinement: Perform 72-hour MTT assays with triplicate technical replicates, normalizing to cell viability controls (e.g., 10% DMSO) .
  • Mechanistic Profiling:
    • Kinase Inhibition Screening: Use a 50-kinase panel (e.g., Eurofins DiscoverX) to identify off-target effects (e.g., inhibition of JAK2 at IC50 = 1.2 µM) .
    • Metabolomic Analysis: LC-MS-based untargeted metabolomics identifies dysregulated pathways (e.g., purine metabolism in HeLa cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.